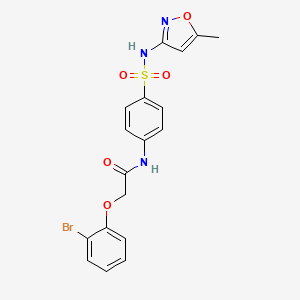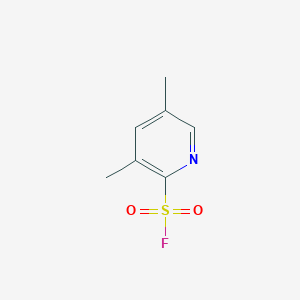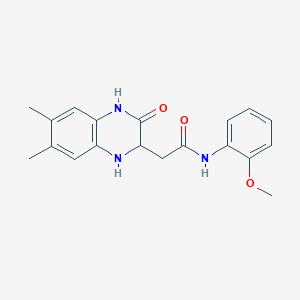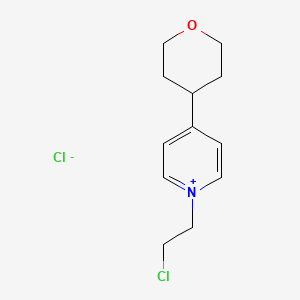
(5-Iodopyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Iodopyridin-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an important building block in the synthesis of other compounds and has been extensively studied for its biological and chemical properties. In
科学的研究の応用
Conformational Isomer Study and Complexation with Cytosine
- Pyrid-2-yl ureas, including compounds similar to (5-Iodopyridin-2-yl)urea, have been studied for their equilibrium between conformational isomers. These studies reveal preferences for certain forms based on substituents. Additionally, these ureas demonstrate an ability to bind to cytosine, which is influenced by electron-withdrawing substituents. This suggests potential applications in understanding and manipulating nucleic acid interactions (Chien et al., 2004).
Anticancer Drug Synthesis
- A derivative of pyridinyl urea, specifically 1-methyl-3-(5-nitropyridin-2-yl) urea, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights its role in the pharmaceutical development of new cancer therapies (Zhang et al., 2019).
Supramolecular Gelator for Anion Detection
- Pyridyl ureas, such as this compound, have been used in creating supramolecular gelators. These gelators can detect iodide ions in their gel state, demonstrating applications in chemical sensing and possibly in environmental monitoring (Ghosh et al., 2015).
Potential Aurora Kinase Inhibitors
- Naphthyridinyl ureas, which are structurally related to this compound, have been explored as novel Aurora kinase inhibitors for treating diseases characterized by pathological cell proliferation. These findings suggest their potential application in cancer therapy (Defaux et al., 2014).
Urea Derivatives as Two-Step Redox Systems
- Novel urea derivatives, including pyridinyl ureas, have been synthesized for use in two-step redox systems. This research indicates potential applications in electrochemistry and materials science (Weiss and Reichel, 2000).
Antiproliferative Activity Against Cancer
- Pyridin-3-yl phenyl urea derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines. This highlights the potential of pyridinyl urea compounds in developing new cancer treatments (Al-Sanea et al., 2018).
Inhibition of DNA Gyrase B for Antitubercular Activity
- Thiazolopyridine ureas have shown promise as antitubercular agents through the inhibition of DNA Gyrase B, an enzyme critical for bacterial DNA replication. This indicates their potential application in treating tuberculosis (Kale et al., 2013).
Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas
- Fluorescent pyridyl ureas can bind to strong organic acids, causing a shift in fluorescence. This property can be exploited in chemical sensors and analytical chemistry (Jordan et al., 2010).
Synthesis of Isoquinolinyl Ureas for Library Generation
- A method for synthesizing 1-(isoquinolin-1-yl)ureas, which includes 5-iodopyridin-2-yl urea derivatives, has been developed for generating chemical libraries. This could be useful in drug discovery and material science (Ye et al., 2011).
In Vitro and In Vivo Anticancer Activity
- Phenoxypyrimidine-urea derivatives, related to pyridinyl ureas, have shown effectiveness in triggering apoptosis and autophagy in lung cancer cells, suggesting their potential as anticancer agents (Gil et al., 2021).
作用機序
Mode of Action
It is known that urea derivatives can inhibit enzymes like human monoamine oxidase-a (hmao-a), human monoamine oxidase-b (hmao-b), acetylcholinesterase (ache), and butyrylcholinesterase (buche) . Therefore, (5-Iodopyridin-2-yl)urea might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
Urea cycle disorders have been associated with liver involvement, such as acute liver failure or steatotic-like disease, which may evolve toward cirrhosis . Therefore, it is possible that this compound may affect similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 26304 , which could influence its absorption, distribution, metabolism, and excretion in the body. These properties would ultimately impact the bioavailability of this compound.
Result of Action
Compounds with pyridine and urea moieties have shown potent submicromolar anticancer activity against breast and colon cancer cell lines . Therefore, it is plausible that this compound may have similar effects.
特性
IUPAC Name |
(5-iodopyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXLFKXFJEPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


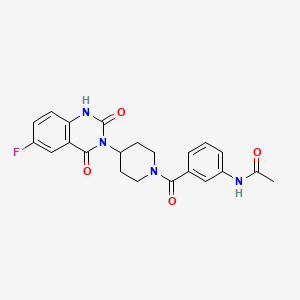
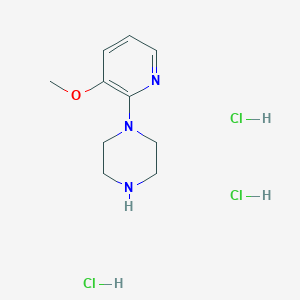
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)
![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)
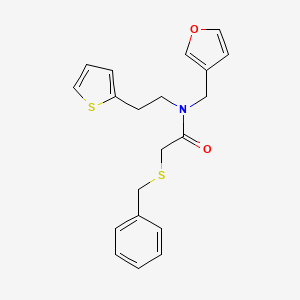


![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)
